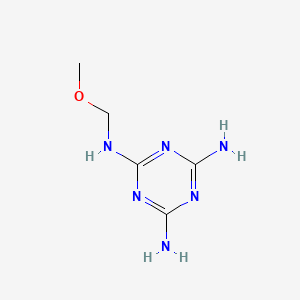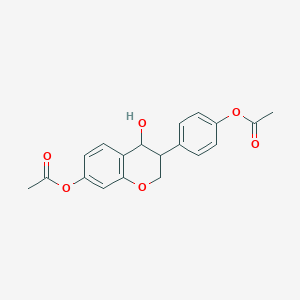
2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein (DMDMA) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is used in various studies in the fields of biochemistry, physiology, and pharmacology. DMDMA has a unique structure and is a highly reactive compound that can be used as an intermediate in the synthesis of other compounds. It is also used as a fluorescent label for the detection of proteins and other molecules.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is widely used in scientific research due to its unique structure and reactivity. It is used as a fluorescent label for the detection of proteins and other molecules. It is also used to study the structure and function of proteins and other molecules in biochemistry, physiology, and pharmacology. In addition, 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein is not fully understood. However, it is believed that the compound binds to proteins and other molecules, which leads to changes in their structure and function. This is believed to be the basis for its use as a fluorescent label for the detection of proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein have not been extensively studied. However, it is believed to have the potential to affect the structure and function of proteins and other molecules. It is also believed to be toxic to cells and may cause oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein in lab experiments is its ability to bind to proteins and other molecules, making it a useful fluorescent label for the detection of these molecules. It is also relatively easy to synthesize and is a highly reactive compound. However, the toxicity of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein means it should be used with caution in lab experiments.
Future Directions
Future research on 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein should focus on further elucidating its mechanism of action, its biochemical and physiological effects, and its potential toxicity. In addition, further research should be conducted to identify potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein. Finally, further research should be conducted to determine the optimal conditions for its use as a fluorescent label for the detection of proteins and other molecules.
properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-11(9-15)10-5-6-12(16-3)13(7-10)17-4/h5-9H,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUBLRZCVLVRLD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501272 | |
| Record name | (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)acrolein | |
CAS RN |
50404-05-2 | |
| Record name | (2Z)-2-(3,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)
![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)


